trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Overview
Description
trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: is a chemical compound with the molecular formula C15H18O3 and a molecular weight of 246.31 g/mol . This compound is characterized by its cyclopentane ring structure substituted with a carboxylic acid group and a 2-(2-methylphenyl)-2-oxoethyl group . It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 2-(2-methylphenyl)-2-oxoethyl bromide in the presence of a base such as sodium hydride . The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran (THF) to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules . Its unique structure allows for the formation of diverse chemical derivatives.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors . It serves as a model compound in biochemical assays to understand enzyme-substrate interactions .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties . It is investigated for its role in drug design and development, particularly in the synthesis of novel pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its derivatives find applications in the manufacture of polymers, resins, and coatings .
Mechanism of Action
The mechanism of action of trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors . The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
- trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
- trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Comparison: Compared to its analogs, trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid exhibits unique properties due to the presence of the methyl group on the phenyl ring . This methyl group can influence the compound’s reactivity, solubility, and interaction with biological targets . The presence of different substituents on the phenyl ring in similar compounds can lead to variations in their chemical and biological properties .
Properties
IUPAC Name |
(1R,2S)-2-[2-(2-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-5-2-3-7-12(10)14(16)9-11-6-4-8-13(11)15(17)18/h2-3,5,7,11,13H,4,6,8-9H2,1H3,(H,17,18)/t11-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YULBUSBANSAEBU-WCQYABFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC2CCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)C[C@@H]2CCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001150387 | |
Record name | rel-(1R,2S)-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001150387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733740-52-8 | |
Record name | rel-(1R,2S)-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733740-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2S)-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001150387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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